2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid
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Overview
Description
2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid: is a macrocyclic compound known for its ability to form stable complexes with metal ions. This property makes it highly valuable in various scientific and industrial applications, particularly in the fields of medical imaging and radiopharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid typically involves the cyclization of linear polyamines followed by functionalization with carboxylic acid groups. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to introduce the carboxylate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Complexation Reactions: The compound readily forms complexes with various metal ions, including gadolinium, copper, and yttrium.
Substitution Reactions:
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts (e.g., gadolinium chloride) in aqueous or organic solvents under mild conditions.
Substitution: Requires electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Gadolinium Complexes: Used as contrast agents in magnetic resonance imaging (MRI).
Copper Complexes: Utilized in radiopharmaceuticals for diagnostic imaging.
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound is extensively studied for its ability to form stable complexes with a wide range of metal ions.
Biology:
Bioconjugation: It is used to label biomolecules with radioactive isotopes for imaging and therapeutic purposes.
Medicine:
MRI Contrast Agents: Gadolinium complexes of the compound are widely used as contrast agents in MRI.
Radiopharmaceuticals: Copper complexes are used in positron emission tomography (PET) imaging.
Industry:
Mechanism of Action
The primary mechanism by which 2-(1,4,7,10-Tetraazacyclododecan-1-yl)pentanedioic acid exerts its effects is through the formation of stable metal complexes. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, preventing its release and ensuring stability. This property is crucial for its use in medical imaging, where the stability of the metal complex is essential for accurate imaging .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Similar in structure but with four acetic acid groups instead of two pentanedioic acid groups.
1,4,7,10-Tetraazacyclododecane (Cyclen): Lacks the carboxylate groups, making it less versatile for complexation with metal ions.
Uniqueness:
Properties
CAS No. |
648420-87-5 |
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Molecular Formula |
C13H26N4O4 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(1,4,7,10-tetrazacyclododec-1-yl)pentanedioic acid |
InChI |
InChI=1S/C13H26N4O4/c18-12(19)2-1-11(13(20)21)17-9-7-15-5-3-14-4-6-16-8-10-17/h11,14-16H,1-10H2,(H,18,19)(H,20,21) |
InChI Key |
APZHVVLAOFUXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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